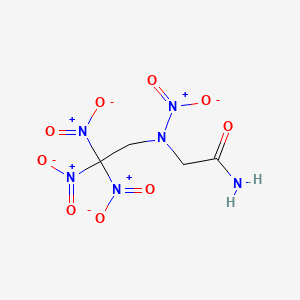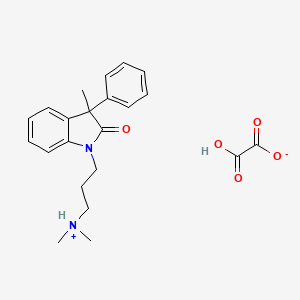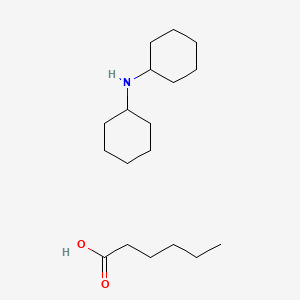
Dicyclohexylamine caproate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclohexylamine caproate is a chemical compound formed by the reaction of dicyclohexylamine with caproic acid. Dicyclohexylamine is a secondary amine with the chemical formula HN(C₆H₁₁)₂, while caproic acid, also known as hexanoic acid, is a carboxylic acid with the chemical formula C₆H₁₂O₂. The resulting compound, this compound, is used in various industrial and scientific applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Dicyclohexylamine caproate can be synthesized through the reaction of dicyclohexylamine with caproic acid. The reaction typically involves the following steps:
Mixing: Dicyclohexylamine and caproic acid are mixed in a suitable solvent, such as ethanol or methanol.
Heating: The mixture is heated to a temperature range of 60-80°C to facilitate the reaction.
Stirring: The reaction mixture is stirred continuously to ensure complete interaction between the reactants.
Isolation: The product, this compound, is isolated by filtration or extraction, followed by purification through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated systems to control reaction conditions precisely. The use of catalysts, such as palladium or ruthenium, can enhance the reaction efficiency and yield .
化学反応の分析
Types of Reactions
Dicyclohexylamine caproate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Primary amines, alcohols
Substitution: Alkylated or acylated derivatives
科学的研究の応用
Dicyclohexylamine caproate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its antibacterial properties and potential therapeutic applications.
作用機序
The mechanism of action of dicyclohexylamine caproate involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Dicyclohexylamine caproate can be compared with other similar compounds, such as:
Cyclohexylamine: A primary amine with similar applications but different reactivity and properties.
Dicyclohexylamine: The parent compound, used in similar industrial applications but with distinct chemical behavior.
Hexanoic Acid: The carboxylic acid component, used in the synthesis of various esters and amides.
This compound stands out due to its unique combination of properties from both dicyclohexylamine and caproic acid, making it valuable in diverse applications.
特性
CAS番号 |
13283-96-0 |
|---|---|
分子式 |
C18H35NO2 |
分子量 |
297.5 g/mol |
IUPAC名 |
N-cyclohexylcyclohexanamine;hexanoic acid |
InChI |
InChI=1S/C12H23N.C6H12O2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2-3-4-5-6(7)8/h11-13H,1-10H2;2-5H2,1H3,(H,7,8) |
InChIキー |
KQRMBMCJQNMEDO-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)O.C1CCC(CC1)NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,6'-cyclohex-2-ene]-1',3-dione](/img/structure/B13736853.png)

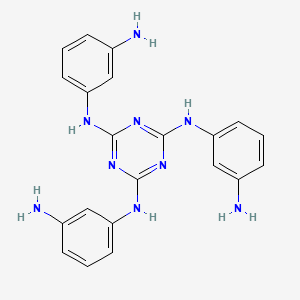

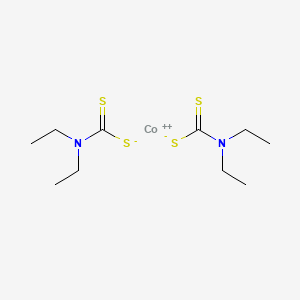
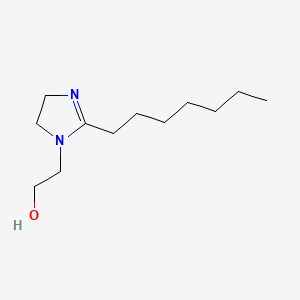
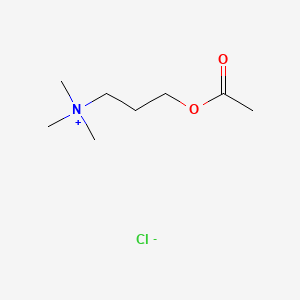
![butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate](/img/structure/B13736878.png)
![5,7-Dimethoxyimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B13736882.png)
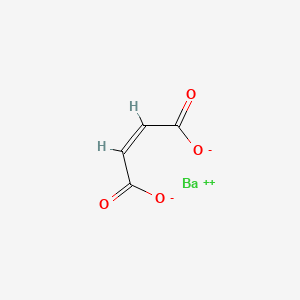
![2-[Bis(carboxymethyl)amino]acetic acid;trichloroiron](/img/structure/B13736892.png)
